Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate is a versatile chemical compound with a unique molecular structureThe compound has a molecular formula of C20H21NO6 and a molecular weight of 371.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate typically involves the following steps:
Formation of 2-ethoxy-4-formylphenoxyacetic acid: This intermediate is synthesized by reacting 2-ethoxy-4-formylphenol with chloroacetic acid under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2-ethoxy-4-carboxyphenoxyacetic acid.
Reduction: 2-ethoxy-4-hydroxyphenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the ester and amide functionalities may facilitate interactions with biological membranes and receptors, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate
- Ethyl 4-{[(2-ethoxy-4-hydroxyphenoxy)acetyl]amino}benzoate
- Ethyl 4-{[(2-ethoxy-4-carboxyphenoxy)acetyl]amino}benzoate
Uniqueness
Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the ethoxy and formyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 4-[[2-(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-3-25-18-11-14(12-22)5-10-17(18)27-13-19(23)21-16-8-6-15(7-9-16)20(24)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXNCLQLHZCRNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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